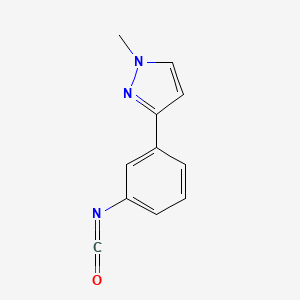

3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

Beschreibung

3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole (CAS: 912569-60-9) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the N1 position and an isocyanatophenyl group at the C3 position. This compound is a white, low-melting solid (97% purity) with a molecular formula of $ \text{C}{11}\text{H}9\text{N}_3\text{O} $ and a molecular weight of 199.21 g/mol . The isocyanate (-NCO) group confers high reactivity, making it valuable in organic synthesis, polymer chemistry, and agrochemical applications . Its hazards include respiratory, dermal, and ocular irritation, necessitating strict handling protocols .

Eigenschaften

IUPAC Name |

3-(3-isocyanatophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-14-6-5-11(13-14)9-3-2-4-10(7-9)12-8-15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBLKMXEBFQFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640334 | |

| Record name | 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-60-9 | |

| Record name | 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-aminophenyl-1-methyl-1H-pyrazole with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane, and requires careful temperature control to avoid decomposition of the isocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.

Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are valuable materials in the production of foams, coatings, and adhesives.

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and polyols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent the decomposition of the isocyanate group.

Major Products Formed

The major products formed from these reactions include ureas, carbamates, and polyurethanes, depending on the nature of the nucleophile and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is investigated for its potential biological activities, including antitumor and anti-inflammatory properties.

Medicine: It serves as a lead compound in drug discovery, with ongoing research into its efficacy and safety in clinical trials.

Industry: The compound is utilized in the production of high-performance materials such as polyurethanes, which are used in various industrial applications.

Wirkmechanismus

The mechanism of action of 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole involves its reactivity with nucleophiles, leading to the formation of stable adducts. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and resulting in therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole

The positional isomer 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole (CAS: 921938-54-7) shares the same molecular formula but differs in the isocyanate group’s position on the phenyl ring (para vs. meta). Both isomers are commercially available, but the meta-substituted variant (CAS: 912569-60-9) is more prominently cited in safety data and synthetic protocols .

Heterocyclic Variants: 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole

Replacing the pyrazole core with a 1,2,4-oxadiazole ring (CAS: 852180-69-9) introduces a more electron-deficient heterocycle. This modification increases metabolic stability and resistance to hydrolysis, making oxadiazole derivatives preferable in pharmaceutical contexts. However, the pyrazole-based compound (CAS: 912569-60-9) retains an advantage in agrochemical applications due to its lower steric hindrance and compatibility with pesticidal formulations .

Substituent Variations: 3-(Difluoromethyl)-1-methyl-1H-pyrazole

3-(Difluoromethyl)-1-methyl-1H-pyrazole is a key motif in agrochemicals (e.g., fungicides). The difluoromethyl (-CF$_2$H) group enhances lipophilicity and resistance to oxidative degradation compared to the isocyanate group. While both compounds share the 1-methylpyrazole backbone, the isocyanate derivative’s reactivity enables covalent bonding in polymer synthesis, whereas the difluoromethyl variant excels in bioactivity .

Pharmacological Derivatives

- 3,5-Diphenyl-1H-pyrazole Derivatives : Compounds like 4-hydroxy-3,5-diphenyl-1H-pyrazole esters exhibit antiarrhythmic, sedative, and platelet antiaggregating activities. The diphenyl substitution enhances π-π stacking interactions, improving binding to biological targets, unlike the isocyanate derivative’s focus on chemical reactivity .

- Amide Derivatives of Pyrazole Propanoic Acids: Analgesic derivatives (e.g., 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides) leverage hydrogen-bonding motifs for activity.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications |

|---|---|---|---|---|

| 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | 912569-60-9 | $ \text{C}{11}\text{H}9\text{N}_3\text{O} $ | 3-isocyanatophenyl, 1-methyl | Polymers, agrochemicals |

| 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole | 921938-54-7 | $ \text{C}{11}\text{H}9\text{N}_3\text{O} $ | 4-isocyanatophenyl, 1-methyl | Organic synthesis |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | N/A | $ \text{C}5\text{H}6\text{F}2\text{N}2 $ | 3-difluoromethyl, 1-methyl | Fungicides, insecticides |

| 3,5-Diphenyl-1H-pyrazole derivatives | Varies | $ \text{C}{16}\text{H}{14}\text{N}_2\text{O} $ | 3,5-diphenyl, 4-hydroxy | Antiarrhythmic agents |

Biologische Aktivität

The compound 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole features a pyrazole ring substituted with an isocyanate and a phenyl group. The synthesis of pyrazole derivatives typically involves reactions such as cyclization of hydrazones or the reaction of 1,3-dicarbonyl compounds with hydrazines.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | MCF7 (Breast Cancer) | TBD | Induction of Apoptosis |

| Pyrazole Derivative A | HeLa (Cervical) | 15 | Caspase Activation |

| Pyrazole Derivative B | A549 (Lung) | 20 | Cell Cycle Arrest |

Anti-inflammatory Activity

Pyrazoles have been recognized for their anti-inflammatory properties. The isocyanate group in 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole may contribute to its ability to inhibit inflammatory mediators such as prostaglandins and cytokines.

Case Study:

A study demonstrated that a related pyrazole compound significantly reduced edema in a carrageenan-induced inflammation model in rats, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that pyrazoles can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds similar to 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

Table 2: Neuroprotective Effects of Pyrazoles

| Compound Name | AChE Inhibition IC50 (nM) | Reference |

|---|---|---|

| 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | TBD | Current Study |

| Pyrazole Derivative C | 50 | Turkan et al., 2018 |

| Pyrazole Derivative D | 30 | Lehmann et al., 2017 |

The biological activity of pyrazoles, including 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole, is often attributed to their ability to interact with various biological targets:

- Caspases: Activation of caspases leading to apoptosis.

- Inflammatory Mediators: Inhibition of COX enzymes and cytokine production.

- Enzyme Inhibition: Targeting metabolic enzymes relevant in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.